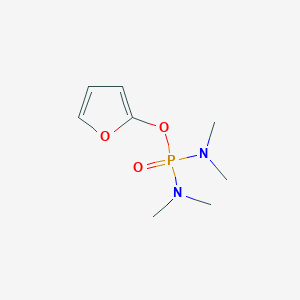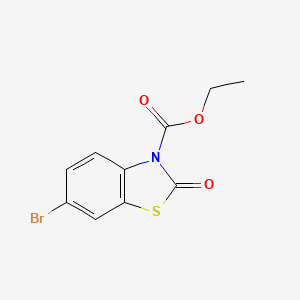
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide typically involves the following steps:
Formation of the Phenylamino Acetic Acid Derivative: This step involves the reaction of 2-bromo-4-chloroaniline with chloroacetic acid under basic conditions to form 2-(2-BR-4-CL-Phenylamino)-acetic acid.
Condensation with Hydrazine Derivative: The resulting phenylamino acetic acid derivative is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of hydrazine hydrate to form the final hydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide: can be compared with other hydrazide derivatives, such as isoniazid and hydralazine.
Isoniazid: Used as an antitubercular agent.
Hydralazine: Used as an antihypertensive agent.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C16H15BrClN3O3 |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
2-(2-bromo-4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrClN3O3/c1-24-12-3-5-15(22)10(6-12)8-20-21-16(23)9-19-14-4-2-11(18)7-13(14)17/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
Clave InChI |
SOOBIVHLOMYGBF-DNTJNYDQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
SMILES canónico |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11990203.png)
![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)
![(2E)-4-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11990216.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990225.png)


![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)
![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)
![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
